molecular formula C22H28N2O B248440 1-Sec-butyl-4-(diphenylacetyl)piperazine

1-Sec-butyl-4-(diphenylacetyl)piperazine

Cat. No. B248440
M. Wt: 336.5 g/mol
InChI Key: PGBLKVWWLWQLHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Sec-butyl-4-(diphenylacetyl)piperazine, also known as BRL-15572, is a compound that belongs to the family of piperazines. It was first synthesized by researchers at the pharmaceutical company AstraZeneca in the early 2000s. Since then, it has been studied extensively for its potential applications in scientific research.

Mechanism of Action

1-Sec-butyl-4-(diphenylacetyl)piperazine exerts its effects by binding to the dopamine D3 receptor and blocking the activity of dopamine, a neurotransmitter that plays a key role in the regulation of mood, motivation, and reward. By inhibiting the activity of the dopamine D3 receptor, 1-Sec-butyl-4-(diphenylacetyl)piperazine can modulate the release of other neurotransmitters, such as serotonin and norepinephrine, which are also involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
1-Sec-butyl-4-(diphenylacetyl)piperazine has been shown to have a range of biochemical and physiological effects in animal models. It can increase the release of dopamine in certain brain regions, such as the prefrontal cortex and the nucleus accumbens, which are involved in the regulation of reward and motivation. 1-Sec-butyl-4-(diphenylacetyl)piperazine can also modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems, which are involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

1-Sec-butyl-4-(diphenylacetyl)piperazine has several advantages for use in laboratory experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. 1-Sec-butyl-4-(diphenylacetyl)piperazine is also relatively stable and can be stored for long periods of time, which makes it easy to use in experiments. However, there are also some limitations to the use of 1-Sec-butyl-4-(diphenylacetyl)piperazine in laboratory experiments. It can be difficult to administer and dose accurately, and its effects can vary depending on the species and strain of animal used.

Future Directions

There are several potential future directions for research on 1-Sec-butyl-4-(diphenylacetyl)piperazine. One area of interest is the development of new drugs that target the dopamine D3 receptor for the treatment of various neurological and psychiatric disorders. Another area of interest is the investigation of the role of the dopamine D3 receptor in addiction and drug abuse. Finally, there is also potential for the use of 1-Sec-butyl-4-(diphenylacetyl)piperazine in the development of new diagnostic tools for the detection of dopamine D3 receptor abnormalities in various diseases.

Synthesis Methods

The synthesis of 1-Sec-butyl-4-(diphenylacetyl)piperazine involves several steps. First, 1-benzylpiperazine is reacted with butyl bromide in the presence of a strong base to form 1-butyl-4-benzylpiperazine. This intermediate is then reacted with diphenylacetyl chloride in the presence of a weak base to form the final product, 1-Sec-butyl-4-(diphenylacetyl)piperazine. The synthesis of 1-Sec-butyl-4-(diphenylacetyl)piperazine is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

1-Sec-butyl-4-(diphenylacetyl)piperazine has been used extensively in scientific research due to its unique properties. It is a potent and selective antagonist of the dopamine D3 receptor, which is a target for the treatment of various neurological and psychiatric disorders, including schizophrenia, addiction, and Parkinson's disease. 1-Sec-butyl-4-(diphenylacetyl)piperazine has also been shown to have anxiolytic and antidepressant effects in animal models.

properties

Product Name

1-Sec-butyl-4-(diphenylacetyl)piperazine

Molecular Formula

C22H28N2O

Molecular Weight

336.5 g/mol

IUPAC Name

1-(4-butan-2-ylpiperazin-1-yl)-2,2-diphenylethanone

InChI

InChI=1S/C22H28N2O/c1-3-18(2)23-14-16-24(17-15-23)22(25)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,18,21H,3,14-17H2,1-2H3

InChI Key

PGBLKVWWLWQLHW-UHFFFAOYSA-N

SMILES

CCC(C)N1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC(C)N1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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